Morphothiadin

Description

Structure

3D Structure

Propriétés

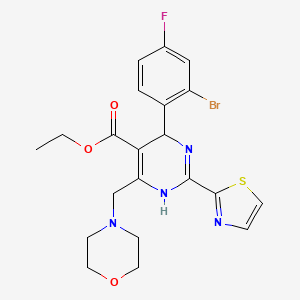

IUPAC Name |

ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGRDKSRFFUBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrFN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1793065-08-3 | |

| Record name | Morphothiadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MORPHOTHIADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GLS4: A Deep Dive into a Novel Hepatitis B Virus Core Protein Allosteric Modulator

For Immediate Release to the Scientific Community

This technical guide provides a comprehensive overview of GLS4, a potent, second-generation heteroaryldihydropyrimidine (HAP) derivative that functions as a Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM). Developed to address the global health challenge of chronic hepatitis B, GLS4 represents a significant advancement in the pursuit of a functional cure by targeting a critical, non-mutagenic step in the viral lifecycle: capsid assembly. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HBV therapeutics.

Introduction: The Role of the HBV Core Protein and the Promise of Allosteric Modulation

Chronic Hepatitis B infection, affecting millions worldwide, remains a leading cause of severe liver diseases, including cirrhosis and hepatocellular carcinoma. Current treatments, primarily nucleos(t)ide analogues (NAs) and interferons, effectively suppress viral replication but rarely lead to a complete cure due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[1]

The HBV core protein (HBc) is a multifunctional protein crucial for the viral lifecycle. It assembles into an icosahedral capsid that encapsulates the viral pregenomic RNA (pgRNA) and the viral polymerase, forming the nucleocapsid. This structure is essential for reverse transcription, virion secretion, and the maintenance of the cccDNA pool.[1] Consequently, the HBV core protein has emerged as a highly attractive target for novel antiviral therapies.

Core protein allosteric modulators (CpAMs) are a class of small molecules that bind to the core protein, inducing conformational changes that disrupt the normal process of capsid assembly. GLS4 is a Class I CpAM that triggers the formation of aberrant, non-functional capsids, thereby inhibiting multiple stages of the viral lifecycle.[2]

Mechanism of Action of GLS4

GLS4 exerts its antiviral activity by binding to a hydrophobic pocket at the interface of HBc dimers. This interaction allosterically modulates the core protein, leading to accelerated and incorrect assembly of the capsid. Instead of forming stable, replication-competent nucleocapsids, GLS4 induces the formation of aberrant structures that are unable to package the viral pgRNA and polymerase.[3][4] This disruption of the capsid assembly process has several downstream antiviral effects:

-

Inhibition of pgRNA Encapsidation: By promoting the formation of empty or malformed capsids, GLS4 prevents the encapsidation of the pgRNA-polymerase complex, a prerequisite for viral DNA synthesis.[4]

-

Reduction of Viral DNA Replication: Consequently, the production of new viral relaxed circular DNA (rcDNA) is significantly inhibited.[5]

-

Potential Impact on cccDNA Pool: By preventing the formation of new nucleocapsids, GLS4 may indirectly reduce the replenishment of the nuclear cccDNA pool.[6]

-

Disruption of Pre-existing Capsids: Evidence suggests that some CpAMs can also destabilize and induce the disassembly of already formed capsids.[7]

Quantitative Data Presentation

GLS4 has demonstrated potent antiviral activity in both in vitro and in vivo models, often superior to first-generation CpAMs and comparable or superior to some established NAs. The following tables summarize the key quantitative data for GLS4 and relevant comparator compounds.

Table 1: In Vitro Efficacy of GLS4 and Comparator Compounds

| Compound | Assay System | Parameter | Value | Reference(s) |

| GLS4 | HepG2.2.15 | IC50 | 0.012 µM | [1] |

| HepAD38 | EC50 (HBV DNA) | 62.24 nM | [5] | |

| HepG2.2.15 | EC50 | 1 nM | [7] | |

| Drug-resistant strains | EC50 | 10-20 nM | [7] | |

| BAY 41-4109 | HepAD38 | EC50 (HBV DNA) | 124.28 nM | [5] |

| HepG2.2.15 | IC50 | 53 nM | [8][9] | |

| HepG2.2.15 | IC50 | ~202 nM | [10] | |

| Various Genotypes | EC50 | 26 - 215 nM | [6] | |

| Lamivudine | HepG2.2.15 | IC50 | 0.325 µM | [1] |

| HIV-1 | IC50 | 0.316 µM | [11] | |

| Entecavir | HepG2 cells | EC50 | 3.75 nM | [9] |

Table 2: In Vitro Cytotoxicity of GLS4 and BAY 41-4109

| Compound | Cell Line | Parameter | Value | Reference(s) |

| GLS4 | Primary Human Hepatocytes | CC50 | 115 µM | [5] |

| HepAD38 | CC50 | 26 µM | [5] | |

| BAY 41-4109 | Primary Human Hepatocytes | CC50 | 35 µM | [5] |

| HepAD38 | CC50 | 35 µM | [5] |

Table 3: Clinical Efficacy of GLS4 and Entecavir (Phase 1b Study)

| Treatment Group (28 days) | Mean Decline in HBV DNA (log10 IU/mL) | Mean Decline in HBsAg (log10 IU/mL) | Mean Decline in pgRNA (log10 copies/mL) | Reference(s) |

| GLS4 (120 mg) + Ritonavir (100 mg) | -1.42 | -0.06 | -0.75 | [2][3] |

| GLS4 (240 mg) + Ritonavir (100 mg) | -2.13 | -0.14 | -1.78 | [2][3] |

| Entecavir | -3.5 | -0.33 | -0.96 | [2][3] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of GLS4. While specific, proprietary details may not be publicly available, the following represents the standard principles and procedures for these assays in the context of HBV research.

HBV DNA Quantification

Southern blotting is the gold-standard for visualizing different forms of HBV DNA.

-

Principle: This technique separates DNA fragments by size via agarose gel electrophoresis, transfers them to a membrane, and detects specific sequences using a labeled probe.

-

General Protocol:

-

DNA Extraction: Isolate intracellular HBV DNA from cell lines (e.g., HepG2.2.15, HepAD38) using a modified Hirt extraction method to enrich for protein-free DNA.[12]

-

Agarose Gel Electrophoresis: Separate the extracted DNA on a 1.2-1.5% agarose gel.[13]

-

Depurination, Denaturation, and Neutralization: Treat the gel with HCl (depurination), NaOH (denaturation), and a neutralization buffer to prepare the DNA for transfer.[5][13]

-

Transfer: Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary action.[12]

-

Probe Labeling and Hybridization: Hybridize the membrane with a probe specific for HBV DNA, typically labeled with a radioisotope or a non-radioactive tag like digoxigenin (DIG).

-

Detection: Visualize the probe-bound DNA using autoradiography or chemiluminescence.

-

qPCR is a highly sensitive method for quantifying HBV DNA levels in cell culture supernatants or patient serum.

-

Principle: This method amplifies a specific region of the HBV genome and measures the fluorescence of an intercalating dye or a sequence-specific probe in real-time.

-

General Protocol:

-

Sample Collection: Collect cell culture supernatants or serum samples.

-

DNA Extraction: Extract viral DNA using a commercial kit.

-

qPCR Reaction: Set up a qPCR reaction with HBV-specific primers, a fluorescent probe, DNA polymerase, and the extracted DNA template.

-

Amplification and Detection: Perform the reaction in a real-time PCR cycler. The instrument measures the fluorescence at each cycle, and the cycle threshold (Ct) value is used to quantify the initial amount of DNA.

-

Analysis of HBV Core Protein and Capsids

Western blotting is used to detect and quantify the intracellular levels of the HBV core protein.

-

Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and detects a specific protein using antibodies.

-

General Protocol:

-

Cell Lysis: Lyse cells (e.g., HepAD38) in a buffer containing detergents and protease inhibitors.[7]

-

Protein Quantification: Determine the total protein concentration of the lysates for equal loading.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for HBc, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

This assay assesses the ability of compounds to interfere with the self-assembly of HBc dimers into capsids.

-

Principle: Recombinant HBc protein dimers are induced to assemble into capsids in vitro. The formation of these capsids can be monitored by various techniques, including size exclusion chromatography (SEC), dynamic light scattering (DLS), or electron microscopy (EM).

-

General Protocol:

-

Protein Expression and Purification: Express and purify a truncated form of the HBV core protein (e.g., Cp149) that can self-assemble.[14]

-

Assembly Reaction: Incubate the purified HBc dimers in an assembly buffer, typically by increasing the ionic strength, in the presence or absence of the test compound (e.g., GLS4).[8]

-

Analysis by Electron Microscopy:

-

Apply a small volume of the assembly reaction to a carbon-coated grid.

-

Negatively stain the sample with a heavy metal salt (e.g., uranyl acetate).

-

Visualize the particles using a transmission electron microscope to observe the morphology of the assembled structures (i.e., normal capsids vs. aberrant aggregates).[15]

-

-

Conclusion

GLS4 is a promising second-generation CpAM with potent anti-HBV activity demonstrated in preclinical and early clinical studies. Its mechanism of action, centered on the allosteric modulation of the HBV core protein to induce aberrant capsid formation, offers a distinct advantage over existing therapies by targeting a non-polymerase viral function. The comprehensive data presented in this guide underscore the potential of GLS4, alone or in combination with other antiviral agents, to contribute to the development of a functional cure for chronic hepatitis B. Further clinical evaluation is ongoing to fully elucidate its efficacy and safety profile in a broader patient population.

References

- 1. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection | Gut [gut.bmj.com]

- 2. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HBV cccDNA extraction and quantification [bio-protocol.org]

- 4. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures | Springer Nature Experiments [experiments.springernature.com]

- 7. Clinical stage drugs targeting inhibitor of apoptosis proteins purge episomal Hepatitis B viral genome in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro screening for molecules that affect virus capsid assembly (and other protein association reactions) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, pharmacokinetics, and antiviral efficacy of the novel capsid assembly modulator GST-HG141 in patients with chronic hepatitis B: a phase 1 trial with a randomized, placebo-controlled design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. ice-hbv.org [ice-hbv.org]

- 14. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

Discovery and synthesis of Morphothiadin (GLS4)

An In-depth Technical Guide to the Discovery and Synthesis of Morphothiadin (GLS4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as GLS4, is a potent, first-in-class, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV) capsid assembly. As a member of the heteroaryldihydropyrimidine (HAP) class of compounds, GLS4 represents a novel therapeutic strategy for chronic hepatitis B (CHB) by targeting a different stage of the viral lifecycle than existing nucleos(t)ide analogue therapies. This document provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical evaluation of this compound (GLS4), presenting key data and experimental methodologies for the scientific community.

Discovery of this compound (GLS4)

The discovery of GLS4 was driven by the need for new HBV therapies that could overcome the limitations of existing treatments, such as the development of resistance and the inability to eradicate the persistent covalently closed circular DNA (cccDNA) minichromosome. The inhibition of HBV capsid assembly was identified as a promising novel strategy.[1]

The development of GLS4 originated from lead optimization studies on a series of HAP inhibitors.[1] The prototype for this class, BAY 41-4109, demonstrated the potential of targeting capsid assembly but was hampered by hepatotoxicity at higher doses.[2][3] This prompted the synthesis and evaluation of numerous analogues to identify a candidate with improved potency and a more favorable safety profile.[3] This process, involving extensive structure-activity relationship (SAR) studies and molecular docking, led to the identification of GLS4 (ethyl 4-[2-bromo-4-fluorophenyl]-6-[morpholino-methyl]-2-[2-thiazolyl]-1,4-dihydro-pyrimidine-5-carboxylate).[1] GLS4 exhibited potent antiviral activity against both wild-type and drug-resistant HBV strains and possessed favorable pharmacokinetic and safety profiles, supporting its advancement into clinical trials.[1]

Mechanism of Action

GLS4 is a Class I Capsid Assembly Modulator (CpAM).[4] Unlike nucleos(t)ide analogues that inhibit the reverse transcriptase function of the viral polymerase, GLS4 acts on the HBV core protein (HBcAg). The HBV lifecycle critically depends on the correct assembly of a nucleocapsid from core protein dimers, which then encapsulates the pregenomic RNA (pgRNA) along with the viral polymerase.[3]

GLS4 interferes with this process in a multifaceted manner:

-

Misdirection of Capsid Assembly: It binds to core protein dimers, inducing a conformational change that leads to the formation of aberrant, non-functional capsid structures that are unable to properly package pgRNA.[3][5]

-

Destabilization of Existing Capsids: It can also disrupt pre-formed, stable capsids, leading to their disassembly.[3]

-

Inhibition of cccDNA Formation: By preventing the proper uncoating of incoming virions and the disassembly of newly formed nucleocapsids in the cytoplasm, CpAMs may also reduce the formation and replenishment of the cccDNA pool in the nucleus.[6]

This mechanism ultimately terminates viral replication prior to the reverse transcription step, leading to a reduction in serum HBV DNA.[2][5]

Synthesis Overview

The chemical name for GLS4 is ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholinomethyl)-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate.[1] While detailed, step-by-step synthesis protocols are proprietary, the structure suggests a multi-component reaction, likely a variation of the Biginelli or Hantzsch-type reaction, to form the central dihydropyrimidine ring. The synthesis would logically involve the condensation of three key precursors: an amidine (derived from 2-thiazole), a β-ketoester, and an aldehyde.

Quantitative Data

In Vitro Efficacy

GLS4 demonstrates potent inhibitory activity against HBV replication in various cell culture models. Its efficacy extends to viral strains that are resistant to established nucleos(t)ide polymerase inhibitors.

| Parameter | Cell Line | Virus Strain | Value | Reference |

| IC₅₀ | N/A | Wild-type & Adefovir-resistant HBV | 12 nM | [7] |

| EC₅₀ | HepG2.2.15 | Wild-type HBV | 1 nM | [1][2] |

| EC₅₀ | HepG2.2.15 | Lamivudine-resistant HBV | 10-20 nM | [1][2] |

| EC₅₀ | HepG2.2.15 | Telbivudine-resistant HBV | 10-20 nM | [2] |

| EC₅₀ | HepG2.2.15 | Entecavir-resistant HBV | 10-20 nM | [1][2] |

| EC₉₀ | In Vitro | Wild-type HBV | 55.7 ng/mL (55.8 ng/mL) | [8][9] |

Preclinical and Clinical Pharmacokinetics

Pharmacokinetic studies have been conducted in mice and humans. A key finding in human trials was that GLS4 exposure was significantly increased when co-administered with ritonavir, a potent inhibitor of the metabolic enzyme CYP3A4.[4][8]

| Parameter | Species | Dose | Condition | Value | Reference |

| Tₘₐₓ | ICR Mice | 10 mg/kg (oral) | N/A | 0.25 h | [3] |

| t₁/₂ | ICR Mice | 10 mg/kg (oral) | N/A | 1.78 h | [3] |

| AUC₀₋₂₄ | ICR Mice | 10 mg/kg (oral) | N/A | 556 h·ng/mL | [3] |

| Tₘₐₓ | Healthy Humans | 2.5 - 240 mg (single) | Fasting | 0.42 - 1.00 h | [10] |

| t₁/₂ | Healthy Humans | High Dose (single) | Fasting | 54.1 - 58.7 h | [10] |

| Mean Cₜᵣₒᵤgₕ | CHB Patients | 120-240 mg GLS4 + 100 mg Ritonavir | Multiple Doses | 205 - 218 ng/mL | [4][9] |

Pharmacokinetic Interaction with Ritonavir (Healthy Humans, 120 mg GLS4)

| Parameter | GLS4 Alone | GLS4 + 100 mg Ritonavir | Fold Increase | Reference |

| C₂₄ₕ | 2.40 ng/mL | 49.8 ng/mL | 20.7 | [8] |

| AUC₀₋₂₄ | N/A | N/A | 7.42 | [8] |

| Cₘₐₓ | N/A | N/A | 4.82 | [8] |

Key Experimental Protocols

In Vitro Antiviral Assay in HepAD38 Cells

This assay is used to determine the potency of GLS4 in inhibiting HBV DNA replication.

-

Cell Culture: HepAD38 cells, which have a tetracycline (TET)-repressible HBV transgene, are grown to approximately 80% confluence in the presence of 0.3 µg/mL TET to suppress viral replication.[3]

-

Induction of Replication: To initiate HBV replication, TET is removed from the culture medium.[3]

-

Drug Treatment: Cells are seeded into 6-well plates (5x10⁶ cells/well). Immediately after TET removal, cells are treated with varying concentrations of GLS4 (or control compounds like BAY 41-4109 and Lamivudine).[3][7]

-

Incubation: The cells are incubated for 7 days. Fresh medium containing the appropriate drug concentration is added daily.[3][7]

-

Quantification of HBV DNA: After the 7-day treatment period, the cell culture supernatants are collected. The levels of extracellular HBV DNA are quantified using a real-time PCR assay.[3][7]

-

Data Analysis: The reduction in HBV DNA levels in treated cells compared to untreated controls is used to calculate EC₅₀ values.

Southern Blot Analysis of HBV Replicative Intermediates

This method confirms that the reduction in viral DNA is due to the inhibition of the replication cycle.

-

Cell Lysis and DNA Extraction: Following a 7-day treatment as described above, intracellular core-associated DNA is extracted from the HepAD38 cells.

-

Electrophoresis: The extracted DNA is separated by size on an agarose gel.

-

Blotting: The DNA is transferred from the gel to a nylon membrane.

-

Hybridization: The membrane is probed with a radiolabeled HBV-specific DNA probe that binds to the viral replicative intermediates (e.g., relaxed circular DNA, double-stranded linear DNA).

-

Visualization: The membrane is exposed to X-ray film or a phosphorimager to visualize the bands corresponding to the different forms of HBV DNA. The intensity of these bands indicates the level of viral replication.[3]

In Vivo Efficacy in a Nude Mouse Model

This protocol assesses the in vivo antiviral activity and tolerability of GLS4.

-

Model Establishment: Nude mice are subcutaneously inoculated with HepAD38 cells. The cells form tumors that release HBV into the bloodstream, resulting in viremia.[3]

-

Treatment Regimen: Once viremia is established, mice are treated with GLS4, typically administered by oral gavage, over a defined period (e.g., 4 weeks). A control group receives the vehicle carrier.[3]

-

Monitoring: Blood samples are collected regularly to monitor serum HBV DNA levels (viremia). Tumor size and total body weight are measured to assess toxicity. Alanine aminotransferase (ALT) levels are monitored as a marker of liver damage.[3]

-

Post-Treatment Follow-up: After the treatment period, mice are observed for viral relapse.[3]

-

Endpoint Analysis: At the end of the study, tumors may be excised to measure the levels of intracellular core antigen.[3]

Conclusion

This compound (GLS4) is a highly potent inhibitor of HBV replication, acting through the novel mechanism of capsid assembly modulation. It has demonstrated significant efficacy against both wild-type and drug-resistant HBV strains in preclinical models. While its pharmacokinetic profile necessitates co-administration with a booster like ritonavir to achieve optimal therapeutic concentrations, clinical studies have shown that the combination is generally well-tolerated and effectively suppresses HBV DNA.[4][9] Currently in late-stage clinical development, GLS4 holds promise as a new cornerstone of combination therapy for achieving a functional cure for chronic hepatitis B.[6]

References

- 1. Discovery of hepatitis B virus capsid assembly inhibitors leading to a heteroaryldihydropyrimidine based clinical candidate (GLS4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. New Direct-Acting Antiviral Agents and Immunomodulators for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug development for chronic hepatitis B functional cure: Recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. A First-in-Human Trial of GLS4, a Novel Inhibitor of Hepatitis B Virus Capsid Assembly, following Single- and Multiple-Ascending-Oral-Dose Studies with or without Ritonavir in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A First-in-Human Trial of GLS4, a Novel Inhibitor of Hepatitis B Virus Capsid Assembly, following Single- and Multiple-Ascending-Oral-Dose Studies with or without Ritonavir in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Morphothiadin Against Hepatitis B Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphothiadin, also known as GLS4, is a novel small molecule inhibitor of the Hepatitis B Virus (HBV). It belongs to the class of capsid assembly modulators (CpAMs), which represent a promising therapeutic strategy against chronic hepatitis B. This technical guide provides an in-depth overview of the in vitro antiviral activity of this compound against HBV, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its evaluation.

Introduction

Chronic Hepatitis B infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. Current treatment regimens, primarily based on nucleos(t)ide analogues and interferons, can suppress viral replication but rarely lead to a functional cure. The emergence of drug-resistant HBV strains further underscores the need for novel antiviral agents with distinct mechanisms of action. This compound (GLS4) is a potent, orally bioavailable capsid assembly modulator that disrupts a critical step in the HBV life cycle, making it an attractive candidate for further development.

Mechanism of Action

This compound's primary mechanism of action is the allosteric modulation of the HBV core protein (HBc), which is essential for the assembly of the viral capsid. By binding to HBc, this compound induces a conformational change that leads to the formation of aberrant, non-functional capsids.[1][2] This disruption of proper capsid assembly interferes with multiple downstream processes in the viral life cycle, including:

-

Inhibition of viral DNA replication: The formation of a stable nucleocapsid is a prerequisite for the reverse transcription of pregenomic RNA (pgRNA) into HBV DNA. By inducing the formation of defective capsids, this compound effectively blocks this crucial step.

-

Prevention of new virion secretion: Properly assembled nucleocapsids are necessary for envelopment and the subsequent release of new infectious virions. The aberrant capsids induced by this compound are not competent for envelopment, thus halting the spread of the virus.

This unique mechanism of action makes this compound effective against both wild-type and nucleos(t)ide analogue-resistant HBV strains.[1]

Figure 1: Mechanism of action of this compound (GLS4) against HBV.

Quantitative Data on In Vitro Activity

The in vitro antiviral potency and cytotoxicity of this compound have been evaluated in various cell-based assays. The following table summarizes the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| IC50 (HBV DNA replication) | HepG2.2.15 | 12 nM | [1] |

| EC50 (HBV DNA replication) | HepAD38 | Significantly lower than BAY 41-4109 | [3] |

| EC50 (HBV DNA replication) | HepG2.2.15 | 1 nM | [4] |

| CC50 (Cytotoxicity) | Primary Human Hepatocytes | 115 µM | [3] |

| CC50 (Cytotoxicity) | HepAD38 | Toxic at low µM concentrations | [3] |

| Selectivity Index (SI) | - | >9583 (Calculated from 115 µM / 12 nM) | [1][3] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the in vitro anti-HBV activity of this compound.

Cell Lines and Culture

-

HepG2.2.15 Cells: A human hepatoblastoma cell line stably transfected with a full-length HBV genome (genotype D). These cells constitutively produce mature HBV virions.

-

HepAD38 Cells: A human hepatoblastoma cell line in which HBV replication is under the control of a tetracycline-repressible promoter. Removal of tetracycline from the culture medium induces high levels of HBV replication.

Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and geneticin (G418) to maintain the selection of HBV-producing cells.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

-

Seed HepG2.2.15 or HepAD38 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 6-8 days).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

HBV DNA Replication Assay (Quantitative Real-Time PCR)

This assay quantifies the amount of HBV DNA in the supernatant of cultured cells to determine the inhibitory effect of this compound on viral replication.

-

Seed HepG2.2.15 or HepAD38 cells in a 24-well plate and treat with various concentrations of this compound for 6-8 days, replacing the medium and compound every 2-3 days.

-

Collect the cell culture supernatant at the end of the treatment period.

-

Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

-

Perform quantitative real-time PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.

-

A standard curve is generated using a plasmid containing the HBV genome to quantify the HBV DNA copy number.

-

The IC50 or EC50 value is determined as the concentration of this compound that reduces the amount of secreted HBV DNA by 50%.

Analysis of Intracellular HBV Replicative Intermediates (Southern Blotting)

Southern blotting is used to visualize and quantify the different forms of intracellular HBV DNA (relaxed circular, double-stranded linear, and single-stranded).

-

Treat HepG2.2.15 or HepAD38 cells with this compound as described for the qPCR assay.

-

Lyse the cells and extract total intracellular DNA.

-

Digest the DNA with an enzyme that does not cut within the HBV genome to linearize any integrated viral DNA.

-

Separate the DNA fragments by agarose gel electrophoresis.

-

Transfer the DNA to a nylon membrane.

-

Hybridize the membrane with a radiolabeled HBV-specific DNA probe.

-

Visualize the different HBV DNA forms by autoradiography and quantify the band intensities.

Analysis of HBV Protein Expression (ELISA and Immunoblotting)

-

Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to quantify the levels of secreted Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the cell culture supernatant. Commercial ELISA kits are used according to the manufacturer's instructions.

-

Immunoblotting (Western Blotting): This technique is employed to detect and quantify the intracellular levels of HBV core protein (HBc).

-

Lyse the treated cells and separate the total protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for HBc, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Visualize the protein bands using a chemiluminescent substrate.

-

Experimental and Logical Workflows

Figure 2: General experimental workflow for in vitro anti-HBV evaluation.

Conclusion

This compound (GLS4) is a potent in vitro inhibitor of HBV replication with a favorable selectivity index. Its mechanism as a capsid assembly modulator provides a distinct advantage over existing therapies, including activity against resistant strains. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel anti-HBV compounds. Further studies are warranted to fully elucidate its clinical potential in the treatment of chronic hepatitis B.

References

- 1. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Preclinical pharmacology of Morphothiadin

An In-depth Technical Guide on the Preclinical Pharmacology of Morphothiadin (GLS4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as GLS4) is a novel, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV) currently in clinical development. As a member of the heteroaryldihydropyrimidine (HAP) class, it functions as a Capsid Assembly Modulator (CAM), also referred to as a Core Protein Allosteric Modulator (CpAM). Its mechanism of action involves inducing aberrant assembly of HBV core protein dimers, which disrupts the formation of functional viral capsids essential for replication. Preclinical studies have demonstrated that this compound potently inhibits the replication of both wild-type and nucleoside analog-resistant HBV strains in vitro. In vivo models have shown strong and sustained viral suppression with a favorable safety profile compared to earlier compounds in its class. Pharmacokinetic studies indicate metabolism primarily via cytochrome P450 3A4 (CYP3A4), making it susceptible to drug-drug interactions.

Mechanism of Action

This compound targets the HBV core protein (HBcAg), a critical component of the viral replication cycle. The core protein dimerizes and then assembles into an icosahedral capsid, which is the site of reverse transcription where the pregenomic RNA (pgRNA) is converted into the relaxed circular DNA (rcDNA) genome.

This compound allosterically binds to a pocket at the interface between core protein dimers. This binding event strengthens the dimer-dimer interaction but alters the geometry of assembly, leading to the formation of non-capsid polymers or empty, defective capsids.[1][2] This misdirection of capsid assembly effectively halts the viral lifecycle at two key points:

-

Inhibition of Encapsidation: It prevents the essential packaging of the pgRNA and the viral polymerase into new capsids.

-

Prevention of New cccDNA Formation: By disrupting incoming capsids, it may also interfere with the transport of the viral genome to the nucleus, thereby blocking the formation and replenishment of the covalently closed circular DNA (cccDNA) minichromosome, the template for all viral transcription and the reason for viral persistence.[1]

The diagram below illustrates the HBV replication cycle and the specific step inhibited by this compound.

Caption: HBV replication cycle and the inhibitory action of this compound.

In Vitro Pharmacology

Antiviral Activity

This compound demonstrates potent activity against HBV replication in cell-based assays. In the HBV-producing HepAD38 cell line, it inhibits the accumulation of viral DNA in the supernatant with an IC50 of 12 nM.[3][4] Its efficacy extends to HBV strains that have developed resistance to approved nucleoside analogs like adefovir.[1][3][4] Further studies showed it more strongly inhibited virus accumulation than the prototype HAP compound, BAY 41-4109, at concentrations from 25 to 100 nM.[5][6]

Cellular Cytotoxicity

The compound exhibits a favorable selectivity index. Cytotoxicity assays were conducted in both the HepAD38 cell line and in primary human hepatocytes. This compound was found to be significantly less toxic to primary human hepatocytes than the earlier compound BAY 41-4109.[4][5][6]

| Parameter | Cell Line | Value | Reference |

| IC50 (Antiviral Potency) | HepAD38 | 12 nM | [3][4] |

| EC50 (Antiviral Potency) | HepAD38 | Significantly lower than BAY 41-4109 | [4][7] |

| CC50 (Cytotoxicity) | Primary Human Hepatocytes | 115 µM | [4][5][6] |

| CC50 (Cytotoxicity) | HepAD38 | 26 µM | [6] |

| CC90 (Cytotoxicity) | HepAD38 | 190 µM | [4] |

Table 1: Summary of In Vitro Activity and Cytotoxicity of this compound.

Experimental Protocol: In Vitro Antiviral Assay

The primary method for evaluating in vitro antiviral activity is summarized below.

Caption: Workflow for the in vitro anti-HBV activity assay.

In Vivo Pharmacology

Efficacy Studies

The in vivo efficacy of this compound was evaluated in nude mice inoculated with HepAD38 cells, which form tumors that lead to viremia. In this model, treatment with this compound resulted in strong and sustained suppression of HBV DNA.[4][7] Notably, there was little to no viral rebound after treatment cessation, a significant advantage over nucleoside analogs like lamivudine.[5]

A clear dose-dependent relationship was observed. Doses greater than 7.5 mg/kg/day significantly suppressed viral replication throughout the treatment period, while doses exceeding 15 mg/kg/day maintained suppression for up to two weeks after the end of treatment.[6]

| Animal Model | Dosing | Key Findings | Reference |

| Nude Mice with HepAD38 Xenografts | 3.75 - 60 mg/kg/day | Strong and sustained suppression of HBV DNA. | [5] |

| > 7.5 mg/kg/day | Significant suppression of virus replication cycle. | [6] | |

| > 15 mg/kg/day | Suppression lasted up to 2 weeks post-treatment. | [6] | |

| All doses | Reduced intracellular core antigen in tumors. | [4][7] | |

| All doses | Little to no viral rebound post-treatment. | [5] |

Table 2: Summary of In Vivo Efficacy Data.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic studies in mice revealed an oral bioavailability of 25.5%.[4] Following a 10 mg/kg intravenous administration, the total plasma clearance was 4.2 L/h/kg and the apparent volume of distribution was 7.38 L/kg.[4]

In vitro studies using dog and human liver microsomes showed that this compound is a sensitive substrate of the CYP3A enzyme.[1][3] The primary metabolic pathways involve N-dealkylation of the morpholine ring, resulting in the major metabolites, morpholine N-dealkylated GLS4 and morpholine N,N-di-dealkylated GLS4.[1][3]

Drug-Drug Interactions

Given its metabolism by CYP3A, the potential for drug-drug interactions was investigated in beagle dogs. Co-administration with a potent CYP3A inhibitor or inducer had a significant impact on this compound plasma concentrations.

| Co-administered Drug | Mechanism | Effect on this compound (15 mg/kg oral dose) | Reference |

| Ketoconazole | CYP3A Inhibitor | 4.4-fold increase in AUC | [1][3] |

| 3.3-fold increase in Cmax | [1][3] | ||

| Rifampicin | CYP3A Inducer | 88.5% decrease in AUC | [1][3] |

| 83.2% decrease in Cmax | [1][3] |

Table 3: Pharmacokinetic Drug-Drug Interactions in Beagle Dogs.

These findings indicate that co-administration with strong CYP3A inhibitors or inducers should be approached with caution in clinical settings. The use of a CYP3A inhibitor like ritonavir has been explored in clinical trials to intentionally boost this compound plasma concentrations.[2][8]

Experimental Protocol: Drug-Drug Interaction Study

Caption: Experimental workflow for the CYP3A drug-drug interaction study.

Preclinical Toxicology

Safety evaluations indicate that this compound is well-tolerated at therapeutic doses in animal models.

Acute and Repeated-Dose Toxicity

In the in vivo efficacy study in nude mice, no signs of toxicity were observed; alanine aminotransferase (ALT) levels remained normal, and there were no adverse effects on body or tumor weight.[5][7]

A dedicated 4-week repeated-dose oral toxicity study was conducted in ICR mice. The key findings are summarized below:

-

No-Observed-Adverse-Effect Level (NOAEL): 35.7 mg/kg/day (equivalent to 30 mg/kg/day of the active moiety).[6]

-

Observed Effects at Higher Doses: Mild and reversible toxicities were noted, including a slower-than-expected increase in body weight, reduced food consumption, and decreased serum albumin. These effects resolved within 2 weeks after treatment was discontinued.[6]

Safety Pharmacology and Genotoxicity

While comprehensive safety evaluations were conducted to support human clinical trials, detailed reports on dedicated safety pharmacology (cardiovascular, respiratory, and CNS effects) and genotoxicity (e.g., Ames test) studies are not available in the peer-reviewed literature.[9] The established NOAEL from repeated-dose studies suggests a sufficient safety margin for clinical investigation.

Conclusion

This compound (GLS4) is a potent and selective inhibitor of HBV replication with a novel mechanism of action that targets viral capsid assembly. It has demonstrated significant antiviral activity against both wild-type and drug-resistant HBV variants in vitro and has shown sustained viral suppression in vivo. Its pharmacokinetic profile is characterized by metabolism through CYP3A, and it has a favorable preclinical safety profile with a clearly defined NOAEL in rodents. These data provide a strong rationale for its continued clinical development as a new therapeutic agent for chronic Hepatitis B infection.

References

- 1. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical characterization of GLS4, an inhibitor of hepatitis B virus core particle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 🧬 Life Cycle of Hepatitis B: From Infection to Replication — King of the Curve [kingofthecurve.org]

The Structural Basis of Morphothiadin's Antiviral Activity Against Hepatitis B Virus

An In-depth Technical Guide on the Allosteric Modulation of HBV Capsid Assembly

This whitepaper provides a detailed examination of the structural and molecular interactions between Morphothiadin (GLS4), a potent capsid assembly modulator, and the Hepatitis B Virus (HBV) core protein. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research and structural biology. This guide synthesizes structural data, quantitative binding information, and detailed experimental methodologies to offer a comprehensive understanding of this compound's mechanism of action.

Introduction: Targeting the HBV Nucleocapsid

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, being a primary cause of severe liver diseases, including cirrhosis and hepatocellular carcinoma. The HBV lifecycle is critically dependent on the proper assembly of its icosahedral nucleocapsid, which is formed by the polymerization of 120 core protein (HBcAg) dimers. This capsid is not merely a passive container for the viral genome; it is an active participant in reverse transcription, intracellular trafficking, and virion envelopment.

The essential nature of capsid assembly presents a prime target for antiviral intervention. Capsid Assembly Modulators (CAMs) are a class of small molecules that disrupt this process. This compound (GLS4), a member of the heteroaryldihydropyrimidine (HAP) chemical class, is a potent Class I CAM. Unlike Class II CAMs that produce empty but morphologically normal capsids, this compound functions by inducing the misassembly of HBcAg dimers into non-capsid polymers and aberrant structures, thereby halting the viral replication cycle.[1][2][3]

Structural Biology of the HBV Capsid and the this compound Binding Site

The HBV capsid is a T=4 icosahedral particle, approximately 36 nm in diameter, constructed from 120 dimers of the HBcAg protein.[1] Each monomer consists of five α-helices. The dimer interface is characterized by a four-helix bundle formed by the α3 and α4 helices from each monomer. These dimers serve as the fundamental building blocks of the capsid.[1]

This compound and other HAP-class CAMs exert their effect by binding to a hydrophobic pocket located at the interface between two HBcAg dimers.[2][4] This allosteric binding site is crucial for regulating the geometry and kinetics of capsid assembly. While a crystal or cryo-EM structure of the this compound-capsid complex is not publicly available, structural studies of complexes with other HAP molecules, such as HAP18, provide a detailed view of this interaction.[5][6] Binding of a HAP molecule within this pocket induces a conformational change in the core protein dimer, altering the spatial relationship between adjacent dimers. This change prevents the correct icosahedral geometry from being achieved, leading to the formation of non-functional aggregates instead of viable capsids.[7]

Quantitative Data: Potency and Structural Parameters

The antiviral efficacy of this compound and the structural details of related CAM-capsid complexes have been characterized by various methods. The following tables summarize key quantitative data.

| Compound/Complex | Method | Resolution (Å) | PDB ID |

| HBV T=4 Capsid (Apo) | X-ray Diffraction | 3.30 | 1QGT |

| HBV T=4 Capsid + HAP18 | X-ray Diffraction | 3.89 | 5D7Y[6] |

| HBV T=3 Capsid + HAP-TAMRA | Cryo-EM | 4.00 | 6BVN[8] |

| HBV T=4 Capsid + DBT1 | Cryo-EM | 4.60 | 6WFS[9] |

| Table 1: Structural Data for HBV Capsids and CAM Complexes. |

| Compound | Assay Type | Value | Cell Line |

| This compound (GLS4) | IC50 (HBV Replication) | 12 nM | - |

| This compound (GLS4) | IC50 (HBV-DNA Reduction) | 14 nM | HepG2.2.15 |

| This compound (GLS4) | EC50 (HBV Replication) | 62.24 nM | HepG2.2.15 |

| This compound (GLS4) | CC50 (Cytotoxicity) | 115 µM | Primary Human Hepatocytes[10] |

| BAY 41-4109 (HAP) | CC50 (Cytotoxicity) | 35 µM | Primary Human Hepatocytes[10] |

| Table 2: In Vitro Activity of this compound (GLS4).[11][12][13] |

Visualizing the Mechanism and Workflow

HBV Lifecycle and the Role of Capsid Assembly

The HBV lifecycle involves multiple stages where the capsid is essential. This compound intervenes at the critical step of nucleocapsid formation.

Caption: HBV lifecycle highlighting capsid assembly, the target of this compound.

Mechanism of Action of this compound

This compound binding to core protein dimers allosterically alters their conformation, preventing the formation of stable, icosahedral capsids and redirecting the assembly pathway.

Caption: this compound alters CpAg dimers, leading to misdirected assembly.

Experimental Workflow for Structural Analysis

Determining the structure of the HBV capsid in complex with a CAM like this compound involves a multi-step workflow from protein production to high-resolution imaging.

Caption: Workflow for structural analysis of this compound-HBV capsid interaction.

Experimental Protocols

Recombinant HBcAg Expression and Purification

Objective: To produce and purify assembly-competent HBV core protein (HBcAg) dimers.

Methodology:

-

Expression: The gene for the assembly domain of HBcAg (typically residues 1-149) is cloned into an E. coli expression vector (e.g., pET series). Transformed E. coli (e.g., BL21(DE3) strain) are grown to mid-log phase (OD600 ≈ 0.6-0.8) and protein expression is induced with IPTG for several hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein yield.[14]

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT) containing protease inhibitors. Lysis is achieved by sonication or high-pressure homogenization.

-

Clarification: The lysate is centrifuged at high speed (e.g., 20,000 x g) to pellet cell debris.

-

Purification:

-

Ammonium Sulfate Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation to enrich for HBcAg, which often self-assembles into capsids upon expression.[4][15]

-

Sucrose Gradient Centrifugation: The resuspended pellet is layered onto a sucrose gradient (e.g., 10-60%) and ultracentrifuged. Fractions are collected and analyzed by SDS-PAGE to identify those containing purified capsids.

-

Size-Exclusion Chromatography (SEC): As an alternative or additional step, SEC (e.g., using a Sepharose CL-4B column) can be used to separate capsids from smaller proteins and aggregates.[16]

-

-

Disassembly (Optional): To obtain assembly-competent dimers, purified capsids can be disassembled using mild denaturants (e.g., Guanidine HCl) or high salt and pH conditions, followed by SEC to isolate the dimer fraction.[17]

Native Agarose Gel Electrophoresis (NAGE) for Capsid Assembly

Objective: To qualitatively assess the effect of this compound on the assembly of HBcAg dimers into capsids.

Methodology:

-

Reaction Setup: Purified HBcAg dimers are incubated under assembly-promoting conditions (e.g., physiological salt concentration) in the presence of varying concentrations of this compound (dissolved in DMSO) or a DMSO vehicle control.

-

Sample Preparation: After incubation (e.g., 1-2 hours at 37°C), samples are mixed with a non-denaturing 6x loading buffer (e.g., 50% glycerol, 0.1% bromophenol blue).[18]

-

Electrophoresis: Samples are loaded onto a 1.0-1.2% agarose gel prepared in a suitable running buffer (e.g., Tris-Acetate-EDTA). Electrophoresis is carried out at a constant voltage until the dye front has migrated sufficiently.[18][19]

-

Transfer and Detection:

-

Proteins are transferred from the gel to a nitrocellulose or PVDF membrane via capillary transfer using a high-salt buffer (e.g., 10x SSC).[20]

-

The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then probed with a primary antibody specific for HBV core protein.

-

A secondary HRP-conjugated antibody is used for detection via chemiluminescence.

-

-

Analysis: In control lanes, a distinct band corresponding to intact capsids will be visible. In lanes with effective concentrations of this compound, this capsid band will be diminished or absent, and often a smear or high-molecular-weight aggregate at the top of the gel will appear, indicating misdirected assembly.[18][21]

Cryo-Electron Microscopy (Cryo-EM) of Capsid Complexes

Objective: To determine the high-resolution 3D structure of HBV capsids formed in the presence of this compound.

Methodology:

-

Sample Preparation: A small volume (3-4 µL) of the assembled capsid-Morphothiadin complex solution is applied to a glow-discharged EM grid (e.g., lacey carbon).

-

Vitrification: The grid is blotted to create a thin aqueous film and then plunged rapidly into liquid ethane. This process, known as vitrification, freezes the sample so quickly that ice crystals cannot form, preserving the native structure of the particles.[22]

-

Data Collection: The vitrified grid is transferred to a transmission electron microscope (TEM) equipped with a cryo-stage. Thousands of digital micrographs are automatically collected at low electron doses to minimize radiation damage.

-

Image Processing:

-

Particle Picking: Individual capsid particles are identified and boxed out from the micrographs using automated software.

-

2D Classification: Particles are grouped into classes based on their different views, allowing for the removal of noise and non-particle images.

-

3D Reconstruction: An initial 3D model is generated and then refined by iteratively aligning the 2D particle images to projections of the evolving 3D map until a high-resolution structure is achieved.

-

-

Model Building: The amino acid sequence of HBcAg is fitted into the final cryo-EM density map, and the structure is refined to generate a final atomic model of the capsid-Morphothiadin complex.

Conclusion

This compound represents a promising therapeutic strategy that exploits a key vulnerability in the HBV lifecycle: the precise self-assembly of its nucleocapsid. By binding to an allosteric pocket at the dimer-dimer interface, it acts as a molecular wedge, disrupting the delicate balance of forces required for icosahedral symmetry. This leads to the formation of non-functional, aberrant protein polymers, effectively terminating the viral replication pathway. The structural and quantitative data presented herein, alongside detailed protocols, provide a robust framework for understanding this mechanism and for the continued development of next-generation capsid assembly modulators to combat chronic Hepatitis B.

References

- 1. mdpi.com [mdpi.com]

- 2. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model [mdpi.com]

- 4. Induction of hepatitis B core protein aggregation targeting an unconventional binding site | eLife [elifesciences.org]

- 5. biorxiv.org [biorxiv.org]

- 6. rcsb.org [rcsb.org]

- 7. New Direct-Acting Antiviral Agents and Immunomodulators for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. GLS4 | 1092970-12-1 | HBV | MOLNOVA [molnova.com]

- 14. Expression and purification of a functional human hepatitis B virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of Hepatitis B Core Protein Aggregation Targeting an Unconventional Binding Site [elifesciences.org]

- 16. researchgate.net [researchgate.net]

- 17. Full-Length Hepatitis B Virus Core Protein Packages Viral and Heterologous RNA with Similarly High Levels of Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Native agarose gel electrophoresis for determination of viral capsid formation. [bio-protocol.org]

- 19. Native agarose gel electrophoresis and electroelution: A fast and cost-effective method to separate the small and large hepatitis B capsids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jajgastrohepto.org [jajgastrohepto.org]

- 21. researchgate.net [researchgate.net]

- 22. Cryo-EM structure of mature HBV capsid - Scientific Studies - Hep B Community [hepbcommunity.org]

Morphothiadin (GLS4): A Technical Guide on its Impact on Hepatitis B Virus cccDNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Hepatitis B (CHB) infection, affecting millions globally, remains a significant public health challenge due to the persistence of the viral covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its elimination or silencing the cornerstone of a curative therapy. Morphothiadin (GLS4), a potent, orally bioavailable small molecule, represents a promising class of anti-HBV agents known as capsid assembly modulators (CAMs). This technical guide provides an in-depth analysis of the mechanism of action of this compound on HBV cccDNA, supported by preclinical and clinical data, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows.

Introduction to this compound (GLS4) and its Target

This compound (GLS4) is a novel heteroaryldihydropyrimidine (HAP) derivative that functions as a Class I Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM). The HBV core protein (HBc) is a critical multifunctional protein that forms the viral capsid. This capsid is essential for several key steps in the HBV replication cycle, including the encapsidation of the pregenomic RNA (pgRNA), reverse transcription of pgRNA into relaxed circular DNA (rcDNA), and the intracellular trafficking of the newly formed nucleocapsids. By binding to a hydrophobic pocket at the interface of HBc dimers, GLS4 induces a conformational change that leads to the assembly of aberrant, non-functional capsids. This misdirection of capsid assembly is the primary mechanism through which GLS4 exerts its potent antiviral activity.

Mechanism of Action: Impact on HBV cccDNA Formation

The primary effect of this compound on HBV cccDNA is indirect but profound. By inducing the formation of aberrant capsids, GLS4 disrupts the HBV replication cycle at a critical juncture, thereby preventing the replenishment of the nuclear cccDNA pool.

The key steps in this mechanism are:

-

Aberrant Capsid Assembly: GLS4 allosterically modulates the core protein, leading to the formation of unstable and improperly structured capsids.

-

Inhibition of pgRNA Encapsidation: These aberrant capsids are incapable of packaging the pgRNA-polymerase complex, a prerequisite for reverse transcription.

-

Blockade of rcDNA Synthesis: Without pgRNA encapsidation, the synthesis of new rcDNA within the nucleocapsid is halted.

-

Prevention of Nuclear Import: Consequently, there are no new rcDNA-containing nucleocapsids available for transport to the nucleus.

-

Reduction of cccDNA Pool: The nuclear pool of cccDNA, which is normally maintained by the import of newly synthesized rcDNA, is therefore not replenished. Over time, through natural decay and hepatocyte turnover, this leads to a reduction in the overall cccDNA levels.

Signaling Pathway Diagram

Caption: Mechanism of this compound (GLS4) action on HBV replication and cccDNA formation.

Quantitative Data on the Effect of this compound (GLS4)

The efficacy of this compound has been evaluated in both preclinical and clinical settings, demonstrating a significant impact on HBV replication markers.

Preclinical In Vitro Data

A key preclinical study investigated the dose-dependent effect of GLS4 on HBV replication in HepAD38 cells.

| Concentration | Inhibition of HBV DNA Replication (EC50) | cccDNA Sensitivity |

| 62.24 nM | 50% | - |

| 400 nM | - | Sensitive[1] |

Table 1: In vitro efficacy of this compound (GLS4) on HBV replication and cccDNA.

Phase 1b Clinical Trial Data

A Phase 1b clinical trial evaluated the safety, pharmacokinetics, and antiviral activity of GLS4 in combination with ritonavir in patients with chronic hepatitis B.

| Treatment Group (28 days) | Mean Decline in HBV DNA (log10 IU/mL) | Mean Decline in pgRNA (log10 copies/mL) |

| GLS4 120 mg + Ritonavir 100 mg | -1.42 | -0.75 |

| GLS4 240 mg + Ritonavir 100 mg | -2.13 | -1.78 |

| Entecavir (control) | -3.5 | -0.96 |

Table 2: Antiviral activity of this compound (GLS4)/Ritonavir in patients with chronic HBV infection.

Experimental Protocols

The following section outlines a comprehensive workflow and detailed methodologies for assessing the effect of a compound like this compound on HBV cccDNA.

Experimental Workflow

References

Morphothiadin's Impact on Cellular Pathways: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways affected by Morphothiadin (also known as GLS4), a potent inhibitor of the Hepatitis B Virus (HBV). This document is intended for researchers, scientists, and drug development professionals engaged in the study of HBV and the development of antiviral therapeutics.

Executive Summary

This compound is a novel antiviral agent demonstrating a dual mechanism of action against the Hepatitis B Virus. It functions as both a nucleoside analog targeting the viral polymerase and as a Class I heteroaryldihydropyrimidine (HAP) capsid assembly modulator (CAM). This dual activity disrupts the HBV replication cycle at two critical junges, making it a promising candidate for the treatment of chronic hepatitis B. This guide will elaborate on the specific cellular pathways impacted by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays used in its evaluation.

Affected Cellular Pathway: HBV Replication Cycle

This compound exerts its antiviral effects by intervening in the well-defined replication cycle of the Hepatitis B Virus. The primary cellular pathway affected is the multi-stage process of viral propagation within hepatocytes.

HBV Entry and cccDNA Formation

The HBV life cycle commences with the attachment of the virion to the hepatocyte surface via the sodium taurocholate cotransporting polypeptide (NTCP) receptor. Following entry, the viral nucleocapsid is transported to the nucleus, where the partially double-stranded viral DNA is repaired by host enzymes to form a stable, covalently closed circular DNA (cccDNA) minichromosome. This cccDNA serves as the transcriptional template for all viral RNAs.

Viral Transcription and Translation

Host RNA polymerase II transcribes the cccDNA into several messenger RNAs (mRNAs), including the pregenomic RNA (pgRNA). These viral mRNAs are then translated in the cytoplasm to produce viral proteins, including the HBV core protein (HBcAg) and the viral polymerase.

This compound's Dual Points of Intervention

This compound disrupts the HBV replication cycle at two distinct and crucial stages:

-

Inhibition of Viral Polymerase: As a nucleoside analog, this compound targets the reverse transcriptase activity of the HBV polymerase. This enzyme is essential for the reverse transcription of pgRNA into the negative-strand DNA, a critical step in the formation of new viral genomes. By inhibiting the polymerase, this compound effectively halts the replication of viral DNA.

-

Modulation of Capsid Assembly: this compound acts as a Class I Capsid Assembly Modulator. It binds to HBV core protein dimers, inducing a conformational change that leads to aberrant and accelerated assembly. This results in the formation of non-functional, empty, or malformed capsids that are unable to properly package the pgRNA-polymerase complex. This misdirection of capsid formation prevents the creation of replication-competent nucleocapsids.

The following diagram illustrates the HBV replication cycle and the points of intervention by this compound.

Caption: HBV Replication Cycle and this compound's Dual Intervention Points.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (HBV DNA Replication) | HepAD38 | 12 nM | [1][2] |

| EC50 (Antiviral Activity) | HepG2.2.15 | 1-20 nM | [3] |

Table 2: In Vitro Cytotoxicity of this compound

| Parameter | Cell Line | Value | Reference |

| CC50 (50% Cytotoxic Concentration) | Primary Human Hepatocytes | 115 µM | [2] |

| CC90 (90% Cytotoxic Concentration) | HepAD38 | 190 µM | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cellular effects of this compound.

HBV DNA Replication Inhibition Assay in HepAD38 Cells

This assay quantifies the inhibition of HBV DNA replication in a stable, tetracycline-inducible cell line.

4.1.1 Materials

-

HepAD38 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418

-

Tetracycline

-

This compound stock solution (in DMSO)

-

DNA extraction kit

-

Primers and probe for HBV DNA qPCR

-

qPCR master mix and instrument

4.1.2 Cell Culture and Treatment Workflow

Caption: Workflow for HBV DNA Replication Inhibition Assay.

4.1.3 Detailed Steps

-

Cell Seeding: Seed HepAD38 cells in 96-well plates at a density of 5 x 104 cells/well in DMEM supplemented with 10% FBS, penicillin-streptomycin, G418, and tetracycline.

-

Induction of HBV Replication: After 24 hours, wash the cells with PBS and replace the medium with fresh medium lacking tetracycline to induce HBV replication.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

-

Incubation: Incubate the plates for 7 days, replacing the medium with fresh medium and compound daily.

-

Supernatant Collection: On day 7, collect the cell culture supernatant.

-

DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol.

-

qPCR Analysis: Quantify the amount of HBV DNA in each sample by quantitative PCR using primers and a probe specific for a conserved region of the HBV genome.

-

Data Analysis: Determine the concentration of this compound that inhibits HBV DNA replication by 50% (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro HBV Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the HBV polymerase.

4.2.1 Materials

-

Recombinant HBV polymerase

-

Oligonucleotide template and primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [α-32P]dCTP)

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)

-

This compound stock solution

-

Scintillation counter

4.2.2 Experimental Workflow

Caption: Workflow for In Vitro HBV Polymerase Inhibition Assay.

4.2.3 Detailed Steps

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, the annealed oligonucleotide template/primer, and dNTPs (including the labeled dNTP).

-

Inhibitor Addition: Add serial dilutions of this compound to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding the recombinant HBV polymerase.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measurement of Incorporation: Separate the unincorporated labeled dNTPs from the extended primers (e.g., by precipitation or filter binding) and measure the amount of incorporated label using a scintillation counter.

-

Data Analysis: Calculate the percentage of polymerase inhibition for each this compound concentration relative to a no-drug control and determine the IC50 value.

Capsid Assembly Modulation Assay

This assay visually assesses the effect of this compound on the morphology of HBV capsids.

4.3.1 Materials

-

Recombinant HBV core protein (HBcAg)

-

Assembly buffer (e.g., containing Tris-HCl and NaCl)

-

This compound stock solution

-

Transmission Electron Microscope (TEM)

-

Uranyl acetate (for negative staining)

4.3.2 Experimental Workflow

Caption: Workflow for Capsid Assembly Modulation Assay.

4.3.3 Detailed Steps

-

Protein Preparation: Use purified recombinant HBV core protein, which exists as dimers in low salt conditions.

-

Assembly Induction: Initiate capsid assembly by adjusting the buffer conditions (e.g., increasing the NaCl concentration).

-

Compound Addition: Add this compound or a vehicle control to the assembly reaction.

-

Incubation: Allow the assembly reaction to proceed for a set time at a controlled temperature.

-

Grid Preparation: Apply a small volume of the reaction mixture to a carbon-coated copper grid for TEM.

-

Negative Staining: Stain the grid with a solution of uranyl acetate to enhance contrast.

-

TEM Visualization: Examine the grids using a transmission electron microscope.

-

Morphological Analysis: Compare the structures formed in the presence of this compound to the control. Well-formed, icosahedral capsids are expected in the control, while aberrant, non-capsid polymers or malformed capsids are expected with this compound treatment.

Conclusion

This compound represents a significant advancement in the pursuit of a functional cure for chronic hepatitis B. Its dual mechanism of action, targeting both viral DNA synthesis and capsid assembly, provides a multi-pronged attack on HBV replication. The data presented herein underscore its potency and provide a foundation for further research and development. The detailed protocols offer a standardized framework for the continued investigation of this compound and other novel anti-HBV compounds.

References

Initial Studies on Morphothiadin for Adefovir-Resistant HBV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the emergence of drug-resistant strains posing a substantial obstacle to effective long-term therapy. Adefovir dipivoxil, a nucleotide analog reverse transcriptase inhibitor, has been a cornerstone of anti-HBV treatment; however, its efficacy is compromised by the selection of resistant mutations, primarily in the viral polymerase gene. This technical guide provides an in-depth overview of the initial studies on Morphothiadin (also known as GLS4), a novel capsid assembly modulator, and its potential as a therapeutic agent against adefovir-resistant HBV. This document consolidates available quantitative data, details experimental methodologies, and visualizes key pathways to serve as a comprehensive resource for researchers in the field of HBV drug development.

Introduction to this compound and Adefovir Resistance

This compound is a potent, orally bioavailable small molecule that represents a class of anti-HBV compounds known as capsid assembly modulators (CAMs). Unlike nucleos(t)ide analogs that target the viral polymerase, this compound disrupts the HBV life cycle at the level of nucleocapsid formation. It interferes with the assembly of the viral core protein (HBcAg), leading to the formation of aberrant, non-functional capsids. This novel mechanism of action suggests a high potential for efficacy against HBV strains that have developed resistance to existing polymerase inhibitors.

Adefovir resistance is primarily associated with two main mutations in the HBV reverse transcriptase (RT) domain of the polymerase gene: rtA181V/T and rtN236T.[1][2][3] These mutations reduce the susceptibility of the virus to adefovir, leading to virological breakthrough and treatment failure. The development of new antiviral agents with distinct mechanisms of action is therefore crucial for managing adefovir-resistant HBV infections.

Quantitative Data on Antiviral Activity

Initial in vitro studies have demonstrated the potent antiviral activity of this compound against both wild-type and adefovir-resistant HBV. A key indicator of its potency is the half-maximal inhibitory concentration (IC50).

| Compound | Virus Type | IC50 (nM) | Cell Line | Reference |

| This compound (GLS4) | Wild-Type HBV | 12 | HepAD38 | [4] |

| This compound (GLS4) | Adefovir-Resistant HBV (rtA181T, rtA181V, rtN236T) | Sensitive (Specific IC50 values not detailed in initial reports) | HepG2 (transiently transfected) |

Mechanism of Action: Capsid Assembly Modulation

This compound's primary mechanism of action is the allosteric modulation of the HBV core protein. This interaction disrupts the normal process of capsid self-assembly. Instead of forming stable, replication-competent icosahedral nucleocapsids, the presence of this compound leads to the formation of aberrant capsid structures that are non-functional. This ultimately inhibits viral replication by preventing the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent reverse transcription.

Logical Flow of Capsid Assembly Disruption

Caption: this compound disrupts the normal HBV capsid assembly pathway, leading to non-functional capsids and inhibition of replication.

Experimental Protocols

The following protocols are based on methodologies reported in initial studies of this compound and general practices for in vitro anti-HBV compound testing.

Cell-Based Anti-HBV Activity Assay

This protocol is designed to assess the inhibitory effect of this compound on HBV replication in a stable HBV-producing cell line.

Objective: To determine the IC50 of this compound against wild-type HBV.

Materials:

-

HepAD38 cell line (stably expresses HBV under tetracycline-off regulation)[4]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Tetracycline

-

This compound (GLS4)

-

DMSO (for compound dilution)

-

6-well cell culture plates

-

Reagents for DNA extraction and real-time PCR

Procedure:

-

Cell Seeding: Seed HepAD38 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and tetracycline (to suppress HBV expression during cell growth).[4]

-

Induction of HBV Replication: After 24 hours, wash the cells with PBS and replace the medium with fresh medium lacking tetracycline to induce HBV replication.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final concentrations may range from 0 (vehicle control) to 400 nM.[4] Add the diluted compound to the respective wells.

-

Incubation: Incubate the plates for 7 days. Change the medium and re-apply the compound daily to maintain a consistent drug concentration.[4]

-

Supernatant Collection: After 7 days, collect the cell culture supernatants.

-

HBV DNA Quantification: Extract HBV DNA from the supernatants. Quantify the levels of extracellular HBV DNA using a real-time PCR assay targeting a conserved region of the HBV genome.

-

Data Analysis: Calculate the percentage of HBV DNA reduction in treated wells compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Activity Assay against Adefovir-Resistant Mutants

This protocol is for evaluating the efficacy of this compound against specific adefovir-resistant HBV strains.

Objective: To assess the susceptibility of adefovir-resistant HBV mutants to this compound.

Materials:

-

HepG2 cell line

-

Expression plasmids containing the full-length HBV genome with adefovir-resistance mutations (e.g., rtA181T, rtA181V, rtN236T).

-

Transfection reagent

-

Other materials as listed in Protocol 4.1.

Procedure:

-